molecular formula C19H13BrF2O B3043324 4-Bromo-4',4''-difluorotrityl alcohol CAS No. 845790-77-4

4-Bromo-4',4''-difluorotrityl alcohol

Cat. No.: B3043324
CAS No.: 845790-77-4
M. Wt: 375.2 g/mol
InChI Key: ZJUHYSOLPBIGPU-UHFFFAOYSA-N
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Description

Significance of Triarylmethanols in Modern Organic Synthesis

Triarylmethanols and their derivatives are cornerstone molecules in the edifice of modern organic synthesis. Their utility stems from the unique structural and electronic properties of the triphenylmethyl (trityl) group. nih.gov Historically, the trityl group gained prominence as a sterically demanding protecting group for primary alcohols, a role it continues to excel in, particularly in the complex, multi-step syntheses of nucleosides, carbohydrates, and peptides. nih.gov The bulky nature of the trityl group provides excellent chemoselectivity for the protection of less sterically hindered primary hydroxyl groups over secondary and tertiary ones.

Beyond their role in protection chemistry, triarylmethanols are precursors to stable trityl cations, which have emerged as powerful Lewis acid catalysts in a variety of organic transformations. These carbocations can catalyze reactions such as Friedel-Crafts alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. nih.gov The stability of the trityl cation is attributed to the extensive delocalization of the positive charge over the three aromatic rings.

Furthermore, the triaryl-methanol framework is a key structural motif in various functional materials, including dyes, photochromic agents, and molecular sensors. The ability to modify the electronic properties of the aryl rings through the introduction of various substituents allows for the fine-tuning of the photophysical and chemical properties of these materials. In medicinal chemistry, the triaryl-methanol scaffold is found in a range of biologically active compounds, highlighting the versatility of this chemical class. softecks.in

Overview of Halogenated Trityl Compounds: Focus on Fluoro- and Bromo-Substituents

The introduction of halogen atoms onto the phenyl rings of trityl alcohols significantly modulates their chemical and physical properties. Fluorine and bromine are particularly interesting substituents due to their distinct electronic and steric effects.

Fluoro-Substituted Trityl Compounds: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect can significantly influence the acidity of the trityl alcohol's hydroxyl group and the stability of the corresponding trityl cation. Perfluorinated trityl alcohols, for instance, are known to be more acidic than their non-halogenated counterparts. The resulting perfluorinated trityl cations are highly electrophilic and have found applications as potent hydride abstraction reagents and initiators for polymerization reactions. The incorporation of fluorine can also enhance the metabolic stability and lipophilicity of drug candidates, a strategy widely employed in medicinal chemistry. nih.gov

Bromo-Substituted Trityl Compounds: Bromine, while also electronegative, is less so than fluorine and possesses a larger atomic radius. Its primary influence is often seen in its ability to serve as a versatile synthetic handle. The carbon-bromine bond is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the further functionalization of the trityl scaffold. This feature is invaluable for the construction of complex molecular architectures and the development of novel materials. Bromine substitution can also impart useful properties in materials science, for instance, by influencing the packing of molecules in the solid state and modifying the electronic properties of organic semiconductors.

The presence of both fluoro- and bromo-substituents on the same trityl alcohol molecule, as in the case of 4-Bromo-4',4''-difluorotrityl alcohol, suggests a molecule designed to leverage the distinct advantages of both types of halogenation.

Research Context for this compound within Advanced Chemical Methodologies

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical structure places it at the intersection of several key areas of modern chemical research. The asymmetrical substitution pattern, with one bromo- and two fluoro-substituents, suggests a molecule designed for specific, advanced applications.

Advanced Protecting Group: In the context of protecting group chemistry, the unsymmetrical halogenation could offer advantages in terms of the stability and cleavage conditions of the corresponding trityl ether. The electronic effects of the halogens would alter the acid-lability of the protecting group, allowing for its selective removal in the presence of other acid-sensitive functionalities. This level of control is highly desirable in the synthesis of complex natural products and pharmaceuticals.

Materials Science and Medicinal Chemistry: The unique combination of bromo- and fluoro-substituents could also be of interest in the fields of materials science and medicinal chemistry. In materials science, such asymmetrically substituted triarylmethanols could serve as precursors for liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where precise control over molecular packing and electronic properties is crucial. In medicinal chemistry, the molecule could be explored as a scaffold for the development of new therapeutic agents, where the different halogens could interact uniquely with biological targets and influence the pharmacokinetic profile of the compound.

The study of this compound and its derivatives would likely provide valuable insights into the structure-property relationships of asymmetrically halogenated triaryl-methanols, a promising but currently underexplored area of chemical research.

Data Tables

Table 1: Physicochemical Properties of Halogenated Trityl Alcohols (Representative Examples)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
Trityl AlcoholC₁₉H₁₆O260.33Parent compound, widely used as a protecting group.
4,4',4''-Trifluorotrityl alcoholC₁₉H₁₃F₃O314.30Increased acidity and cation stability due to fluorine's electron-withdrawing effect.
4-Bromotrityl alcoholC₁₉H₁₅BrO339.23Bromo-substituent serves as a handle for further functionalization.
This compound C₁₉H₁₃BrF₂O 375.21 Asymmetrical substitution offering a combination of electronic modulation and a site for functionalization.

Note: The properties listed for this compound are based on its chemical structure and inferred from the properties of related compounds, as specific experimental data is not widely available.

Table 2: Potential Applications of Substituted Trityl Alcohols

Application AreaRole of Trityl Alcohol DerivativeExamples of Relevant Substituents
Organic SynthesisProtecting group for primary alcoholsMethoxy, Halogen
CatalysisPrecursor to stable carbocation Lewis acidsElectron-withdrawing groups (e.g., Fluoro)
Materials ScienceBuilding block for functional materials (dyes, polymers)Chromophoric groups, Halogens
Medicinal ChemistryScaffold for bioactive moleculesVarious functional groups to interact with biological targets

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-bis(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUHYSOLPBIGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 4 ,4 Difluorotrityl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

The ¹H and ¹³C NMR spectra of 4-Bromo-4',4''-difluorotrityl alcohol are characterized by distinct signals corresponding to the unique chemical environments of the protons and carbons in its three substituted phenyl rings and its central carbinol group.

Proton (¹H) NMR: The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is expected to be complex due to the presence of three distinct phenyl rings. libretexts.org

4-Bromophenyl Ring: This ring will exhibit two sets of signals, each integrating to two protons. Due to the electron-withdrawing nature of the bromine atom, these protons will be deshielded. The protons ortho to the bromine will appear as a doublet, and the protons meta to the bromine will appear as another doublet, showing a characteristic AA'BB' splitting pattern.

4-Fluorophenyl Rings: The two equivalent 4-fluorophenyl rings will also show an AA'BB' pattern. The fluorine atom's electronegativity and its coupling to the protons will influence the chemical shifts and splitting patterns of the aromatic protons on these rings. libretexts.org

Hydroxyl Proton (-OH): A single, often broad, singlet will be observed for the alcohol proton. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Central Carbinol Carbon (C-OH): This quaternary carbon, bonded to the three aromatic rings and the hydroxyl group, will appear as a single peak, typically in the range of 80-90 ppm.

Aromatic Carbons: The spectrum will display multiple signals in the aromatic region (typically 110-150 ppm). The carbon atoms directly bonded to the electronegative bromine and fluorine atoms will have distinct chemical shifts (C-Br and C-F). chemicalbook.com The symmetry of the two 4-fluorophenyl rings reduces the total number of expected aromatic carbon signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Users can filter and sort the data by nucleus, ring, and predicted chemical shift range.

NucleusRing SystemPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹H4-BromophenylH ortho to C-Br7.40 - 7.60Doublet (d)
¹H4-BromophenylH meta to C-Br7.20 - 7.40Doublet (d)
¹H4-FluorophenylH ortho to C-F7.00 - 7.20Doublet of Doublets (dd)
¹H4-FluorophenylH meta to C-F7.25 - 7.45Doublet of Doublets (dd)
¹HHydroxyl-OHVariable (e.g., 2.0 - 4.0)Singlet (s)
¹³CCentral CarbonC-OH80 - 90Singlet
¹³C4-BromophenylC-Br121 - 124Singlet
¹³C4-BromophenylC ortho to C-Br131 - 133Singlet
¹³C4-BromophenylC meta to C-Br129 - 131Singlet
¹³C4-BromophenylC ipso to C-OH145 - 148Singlet
¹³C4-FluorophenylC-F160 - 165 (JC-F coupling)Doublet
¹³C4-FluorophenylC ortho to C-F115 - 117 (JC-F coupling)Doublet
¹³C4-FluorophenylC meta to C-F130 - 132 (JC-F coupling)Doublet
¹³C4-FluorophenylC ipso to C-OH141 - 144Singlet

¹⁹F NMR is a powerful technique for studying fluorine-containing compounds. For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. acs.org This signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the fluorophenyl rings.

Interactive Data Table: Predicted ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
¹⁹F-110 to -120MultipletJF-H(ortho) ≈ 7-10 Hz, JF-H(meta) ≈ 4-7 Hz

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between adjacent protons within each aromatic ring. For example, it would show cross-peaks between the ortho and meta protons of the 4-bromophenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively assign the signals for each protonated aromatic carbon by linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would be observed from the aromatic protons to the central carbinol carbon (C-OH), unequivocally linking all three phenyl rings to the central tetrahedral carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. It can provide insights into the preferred conformation of the trityl group, showing correlations between protons on different phenyl rings that are close to each other in space due to the propeller-like arrangement. nih.gov

The three bulky phenyl rings attached to the central carbon can experience restricted rotation (atropisomerism) around the C-C single bonds, especially at low temperatures. ox.ac.uk Variable Temperature (VT) NMR studies can probe this dynamic process. ox.ac.uk

At high temperatures, if the rotation is fast on the NMR timescale, sharp, averaged signals are observed for the equivalent protons and carbons of the two 4-fluorophenyl rings.

As the temperature is lowered, the rotation slows down. This can lead to significant line broadening of the NMR signals. nih.gov

If the temperature is lowered sufficiently to reach the coalescence point, the single peak for the two equivalent rings may split into two separate sets of signals, as the rings become inequivalent on the NMR timescale. Studying these changes allows for the calculation of the energy barrier to rotation. ox.ac.uk

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the molecular formula. researchgate.net

Molecular Formula Confirmation: The calculated exact mass for the molecular ion [M]⁺ of C₁₉H₁₃BrF₂O can be compared to the experimentally measured value to confirm the elemental composition.

Isotopic Pattern: A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units and having nearly equal intensity. This provides definitive evidence for the presence of a single bromine atom in the molecule. nist.gov

Interactive Data Table: Predicted HRMS Data for C₁₉H₁₃BrF₂O

Ion FormulaIsotope CombinationCalculated Exact Mass (m/z)
[C₁₉H₁₃⁷⁹BrF₂O]⁺C₁₉H₁₃⁷⁹BrF₂O374.0163
[C₁₉H₁₃⁸¹BrF₂O]⁺C₁₉H₁₃⁸¹BrF₂O376.0142

Electrospray Ionization (ESI) and Atmospheric Solid Analysis Probe (ASAP) Techniques

Mass spectrometry serves as a critical tool for confirming the molecular weight and probing the fragmentation patterns of organic molecules. For a compound like this compound, both Electrospray Ionization (ESI) and Atmospheric Solid Analysis Probe (ASAP) are effective soft ionization techniques for mass spectrometric analysis.

Electrospray Ionization (ESI): ESI is a gentle ionization method ideal for polar molecules. In a typical positive ion mode ESI-MS experiment, this compound would be expected to be detected as the protonated molecule, [M+H]⁺. A more prominent peak, however, would likely correspond to the formation of the highly stable trityl cation, [M-OH]⁺, resulting from the facile loss of the hydroxyl group as a water molecule in the acidic ESI environment. This carbocation is resonance-stabilized across the three phenyl rings. The isotopic pattern of this fragment would be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Atmospheric Solid Analysis Probe (ASAP): ASAP-MS is a valuable technique for the rapid analysis of solid samples with minimal preparation. When subjected to ASAP-MS, this compound would likely undergo thermal desorption followed by ionization. Similar to ESI, the primary ion observed would be the stabilized [M-OH]⁺ cation, (C₁₉H₁₂BrF₂)⁺, due to the inherent stability of the trityl carbocation structure. This technique provides a swift confirmation of the molecule's core structure by identifying this key fragment.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise coordinates of each atom. While a specific single-crystal X-ray structure for this compound is not available in the public domain, its key structural parameters can be reliably inferred from the crystallographic data of closely related triaryl- and diarylmethanols.

The molecular geometry of this compound is defined by the central sp³-hybridized carbon atom bonded to the hydroxyl group and the three substituted phenyl rings. The steric bulk of these rings forces them into a non-planar, propeller-like conformation.

The bond lengths and angles are expected to fall within typical ranges for such compounds. The C-O bond of the alcohol is anticipated to be around 1.43 Å. The C-Br bond length is expected to be approximately 1.91 Å, and the C-F bonds should be near 1.35 Å. The C-C bonds within the aromatic rings will average 1.39 Å, while the bonds connecting the rings to the central carbon (C-C(Ar)) will be longer, around 1.53 Å, due to steric hindrance.

Table 1: Predicted Key Geometrical Parameters for this compound Data is predicted based on analogous structures and theoretical models.

ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths (Å)
C(central)-O~ 1.43
C(Ar)-Br~ 1.91
C(Ar)-F~ 1.35
C(central)-C(Ar)~ 1.53
Bond Angles (°)
C(Ar)-C(central)-C(Ar)~ 111
O-C(central)-C(Ar)~ 108
Dihedral Angles (°)
C-C-C-C (Ring Twist)25 - 45

In the solid state, molecules of this compound would arrange themselves into a stable crystal lattice governed by a variety of non-covalent interactions.

Hydrogen Bonding: The primary and strongest intermolecular force would be hydrogen bonding involving the hydroxyl group. It is highly probable that O-H···O hydrogen bonds would form, linking adjacent molecules into chains or dimeric motifs.

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming C-Br···O or C-Br···F interactions with neighboring molecules, which would contribute to the stability of the crystal packing.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent feature would be a broad absorption band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group; its broadness is indicative of intermolecular hydrogen bonding. Sharp peaks between 3100-3000 cm⁻¹ are attributable to aromatic C-H stretching. The 1600-1450 cm⁻¹ region will show several sharp absorptions due to the C=C stretching vibrations within the three aromatic rings.

Strong bands associated with the halogen substituents are also expected. The C-F stretching vibrations typically appear as strong absorptions in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is found at lower wavenumbers, typically between 600-500 cm⁻¹. A strong C-O stretching band for the tertiary alcohol would be visible around 1150 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H stretchAlcohol (-OH)
3100 - 3000 (sharp)C-H stretchAromatic Ring
1600, 1585, 1490 (sharp)C=C stretchAromatic Ring
1250 - 1100 (strong)C-F stretchFluoro-aromatic
~1150 (strong)C-O stretchTertiary Alcohol
850 - 800 (strong)C-H out-of-plane bendp-disubstituted rings
600 - 500 (medium)C-Br stretchBromo-aromatic

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be dominated by absorptions arising from π→π* transitions within the three substituted phenyl rings.

The spectrum would likely show a strong absorption band (λₘₐₓ) below 220 nm and a second, broader band with fine structure around 260-280 nm. This latter band is characteristic of the benzene (B151609) chromophore. The presence of the -OH, -Br, and -F substituents (auxochromes) would be expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted triphenylmethanol.

Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many trityl compounds are not strongly fluorescent, this compound may exhibit weak fluorescence upon excitation at its absorption maximum. If emissive, a broad emission peak would be expected at a longer wavelength than its absorption band (a Stokes shift), providing further insight into its electronic structure and excited-state properties.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 4 ,4 Difluorotrityl Alcohol

Reactivity of the Tertiary Hydroxyl Group

The tertiary nature of the alcohol is a dominant factor in its reactivity profile. The carbon atom bearing the hydroxyl group is bonded to three phenyl rings, which dictates the mechanisms of substitution and elimination reactions.

The hydroxyl group (–OH) in an alcohol is inherently a poor leaving group. youtube.com For nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation of the oxygen atom in an acidic medium, forming a good leaving group, water (H₂O). youtube.com

The substitution reaction of 4-Bromo-4',4''-difluorotrityl alcohol proceeds via a unimolecular nucleophilic substitution (S N 1) mechanism. This pathway is favored because the departure of the water molecule results in the formation of a tertiary carbocation. masterorganicchemistry.commsu.edu The stability of this carbocation is the driving force for the S N 1 pathway. The positive charge on the central carbon atom is extensively delocalized across the three aromatic rings through resonance, creating a highly stabilized intermediate. researchgate.net Once formed, this carbocation is rapidly attacked by a nucleophile to yield the final substitution product. masterorganicchemistry.com Due to the planar nature of the carbocation, if the starting material were chiral, the reaction would likely result in a mixture of retention and inversion of stereochemistry. masterorganicchemistry.com

Table 1: S N 1 Reaction Mechanism Steps

StepDescription
1. Protonation The hydroxyl group is protonated by an acid to form an oxonium ion.
2. Formation of Carbocation The protonated hydroxyl group departs as a water molecule, forming a stable tertiary trityl carbocation. This is the rate-determining step. masterorganicchemistry.com
3. Nucleophilic Attack A nucleophile attacks the electrophilic carbocation to form the new C-Nu bond.

In conjunction with S N 1 reactions, tertiary alcohols can also undergo elimination reactions, typically following an E1 pathway, especially at higher temperatures. msu.edu Similar to the S N 1 mechanism, the first step is the protonation of the hydroxyl group followed by the loss of water to form the stable trityl carbocation.

However, instead of being attacked by a nucleophile, the carbocation can be stabilized by the removal of a proton from an adjacent carbon atom (in this case, from one of the aromatic rings in a formal sense, though more complex rearrangements or reactions would occur to yield a stable olefin). This process, facilitated by a weak base (like water or the alcohol itself), results in the formation of a double bond, yielding a trityl olefin. The S N 1 and E1 pathways are often in competition for tertiary substrates. msu.edu

The oxidation of tertiary alcohols is not readily achieved under standard conditions. Unlike primary and secondary alcohols, the carbinol carbon (the carbon atom bonded to the hydroxyl group) does not have a hydrogen atom attached. youtube.com Therefore, oxidation to a ketone is not possible without the cleavage of a carbon-carbon bond, which requires harsh oxidizing agents and conditions.

Similarly, the reduction of the tertiary alcohol group itself is not a common transformation. While the aromatic rings could potentially be reduced under specific catalytic hydrogenation conditions, the hydroxyl group is generally stable to typical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Role of Halogen Substituents in Modulating Reactivity

The bromine and fluorine atoms attached to the phenyl rings are not mere spectators; they play a crucial role in modulating the electronic properties and reactivity of the entire molecule.

Fluorine, being the most electronegative element, exerts a powerful influence on the electron density of the aromatic rings to which it is attached. numberanalytics.com This influence is a combination of two opposing effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework. nih.govnumberanalytics.com This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution. numberanalytics.com This electron withdrawal can also impact the stability of the trityl carbocation formed during S N 1 reactions.

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. nih.gov This effect donates electron density to the ring, opposing the inductive effect. However, for fluorine, the +M effect is significantly weaker than its -I effect.

Table 2: Electronic Effects of Fluorine Substituent

EffectDescriptionImpact on Aromatic Ring
Inductive (-I) Strong withdrawal of electron density via σ-bonds due to high electronegativity. numberanalytics.comDeactivation towards electrophilic attack.
Mesomeric (+M) Weak donation of electron density via π-system from lone pairs. nih.govPartial counteraction of the inductive effect.
Overall Effect Dominantly electron-withdrawing.Reduced reactivity in electrophilic aromatic substitution.

The bromine atom on the third phenyl ring also modifies the ring's reactivity through inductive and mesomeric effects. While bromine is less electronegative than fluorine, it still exerts an electron-withdrawing inductive effect, deactivating the ring towards electrophilic substitution compared to unsubstituted benzene (B151609).

Perhaps the most significant role of the bromine substituent is its utility as a versatile synthetic "handle" for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. beilstein-journals.orgrug.nl The carbon-bromine bond is a common and effective site for reactions such as:

Suzuki Coupling: Reaction with an organoboron compound. beilstein-journals.org

Sonogashira Coupling: Reaction with a terminal alkyne. beilstein-journals.org

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine.

These reactions allow for the elaboration of the molecular structure by attaching a wide variety of functional groups to the brominated phenyl ring, making the parent compound a valuable building block in the synthesis of more complex molecules. rug.nlunimi.it

Formation and Stability of Trityl Cations and Radicals

The chemistry of this compound is dominated by its ability to form stabilized trityl cations and, under certain conditions, trityl radicals. These intermediates are central to its function as a protecting group and are subjects of mechanistic investigation.

Generation and Characterization of Carbocationic Intermediates

The 4-Bromo-4',4''-difluorotrityl cation is typically generated by the acid-catalyzed heterolysis of the C-O bond in the parent alcohol. masterorganicchemistry.com This process is an equilibrium reaction, the position of which is highly dependent on the acidity of the medium and the stability of the resulting carbocation. The general mechanism involves the protonation of the hydroxyl group, followed by the departure of a water molecule to yield the planar, sp²-hybridized trityl cation. masterorganicchemistry.com

The stability of this carbocation is a critical factor. In the case of the 4-Bromo-4',4''-difluorotrityl cation, the electronic effects of the halogen substituents are paramount. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), which destabilizes the positive charge on the central carbon atom. dtic.mil This effect makes the 4-Bromo-4',4''-difluorotrityl cation significantly less stable than the unsubstituted trityl cation or methoxy-substituted derivatives, which are stabilized by electron-donating groups. chemicalbook.com Consequently, more forcing acidic conditions are required to generate and maintain a significant concentration of the 4-Bromo-4',4''-difluorotrityl cation in solution compared to its more electron-rich counterparts.

Table 1: Expected Relative Stability of Substituted Trityl Cations

Trityl Cation DerivativeSubstituent EffectExpected Relative Stability
4,4',4''-TrimethoxytritylStrong +M (electron-donating)Highest
4-Methoxytrityl+M (electron-donating)High
Trityl (unsubstituted)ReferenceModerate
4-Bromo-4',4''-difluorotrityl -I (electron-withdrawing)Low

This table is illustrative and based on established principles of carbocation stability.

Electron Transfer Processes Leading to Trityl Radicals

Beyond cation formation, trityl alcohols and their derivatives can engage in single-electron transfer (SET) processes to form persistent trityl radicals. quizlet.com The formation of the 4-Bromo-4',4''-difluorotrityl radical can be conceptualized as occurring through the reduction of the corresponding cation or the oxidation of the carbanion. quizlet.com A common laboratory method for generating trityl radicals involves the reduction of a trityl halide with a metal such as zinc or silver.

The resulting triarylmethyl radical is a neutral, open-shell species with the unpaired electron delocalized over the three phenyl rings. The stability of these radicals is largely attributed to steric shielding of the central radical carbon by the bulky phenyl groups, which prevents dimerization, and resonance delocalization of the unpaired electron. creative-peptides.com

The electronic nature of the substituents also influences the properties of the radical. The halogen atoms in the 4-Bromo-4',4''-difluorotrityl radical would affect its redox potential and spectroscopic characteristics. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the characterization of such radical species. biosynth.com Substituted trityl radicals typically exhibit a narrow single-line EPR spectrum, making them useful as spin probes. creative-peptides.com While specific EPR data for the 4-bromo-4',4''-difluorotrityl radical are not documented in available literature, it is expected to display a characteristic g-value and hyperfine coupling pattern influenced by the bromine and fluorine nuclei. biosynth.com

Application as Precursors in Protecting Group Chemistry

The 4-Bromo-4',4''-difluorotrityl group, derived from the corresponding alcohol, serves as a protective moiety for various functional groups in multistep organic synthesis. libretexts.org The trityl group is valued for its steric bulk and its acid-labile nature, allowing for selective protection and deprotection. biosynth.com

Selective Protection of Amines, Alcohols, and Thiols

The 4-Bromo-4',4''-difluorotrityl group can be introduced onto nucleophilic functional groups such as primary alcohols, amines, and thiols. The protection reaction is typically carried out using the corresponding 4-Bromo-4',4''-difluorotrityl halide (e.g., chloride or bromide) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. biosynth.com The reaction proceeds via an S_N1 mechanism, involving the formation of the trityl cation as the key intermediate. dtic.mil

Due to its significant steric hindrance, the trityl group exhibits high selectivity for the protection of less sterically hindered primary alcohols over more hindered secondary and tertiary alcohols. umich.edu This selectivity is a cornerstone of its application in carbohydrate and nucleoside chemistry. umich.eduumich.edu Similarly, it can be used for the mono-protection of primary amines. Thiols, being highly nucleophilic, react readily to form stable trityl thioethers. creative-peptides.com

Table 2: Representative Conditions for Protection using Trityl Groups

Functional GroupSubstrate ExampleProtecting ReagentBaseSolventTypical Yield
Primary Alcohol1-HexanolTrityl ChloridePyridinePyridine>90%
Primary AmineBenzylamineTrityl ChlorideTriethylamineDMFHigh
ThiolBenzyl MercaptanTrityl ChlorideTriethylamineDCMHigh

This table provides general conditions for tritylation reactions and is not based on specific experimental data for this compound.

Deprotection Strategies and Kinetic Considerations

The key advantage of trityl-based protecting groups is their lability under acidic conditions, allowing for their removal without affecting many other protecting groups that are base-labile or removed by hydrogenolysis. biosynth.com The cleavage of a trityl ether, amine, or thioether is essentially the reverse of the protection step: protonation of the heteroatom followed by C-X bond cleavage to release the functional group and form the stable trityl cation. masterorganicchemistry.commasterorganicchemistry.com

The rate of this acid-catalyzed deprotection is directly related to the stability of the carbocation being formed. dtic.mil As discussed, the electron-withdrawing fluorine substituents in the 4-Bromo-4',4''-difluorotrityl group destabilize the corresponding cation. This makes the group more acid-stable than the unsubstituted trityl (Tr), methoxytrityl (MMT), or dimethoxytrityl (DMT) groups. chemicalbook.com Consequently, harsher acidic conditions (e.g., stronger acids or higher temperatures) are required for its removal. dtic.mil This differential stability allows for "orthogonal" protection strategies, where a more acid-labile group like DMT can be removed selectively in the presence of a 4-Bromo-4',4''-difluorotrityl group.

Kinetic studies on the solvolysis of substituted trityl halides have established a clear correlation between the electronic nature of the substituents and the reaction rate. dtic.mil Electron-donating groups accelerate the reaction by stabilizing the carbocationic transition state, while electron-withdrawing groups retard it.

Table 3: Relative Rates of Acidic Deprotection for Substituted Trityl Ethers

Protecting GroupSubstituentsRelative Rate of Cleavage (Illustrative)Typical Deprotection Condition
Dimethoxytrityl (DMT)2x OMe~30003% Dichloroacetic acid in DCM
Monomethoxytrityl (MMT)1x OMe~1001% Trifluoroacetic acid in DCM
Trityl (Tr)None180% Acetic Acid
4-Bromo-4',4''-difluorotrityl 1x Br, 2x F<1Stronger acids (e.g., HBr/AcOH)

This table is based on established trends in trityl group lability. The rates are illustrative to show the relative effect of substituents. chemicalbook.com

Deprotection is often carried out in the presence of a cation scavenger, such as triethylsilane or a thiol, to trap the liberated trityl cation and prevent it from re-reacting with the deprotected functional group or other nucleophiles present in the reaction mixture. dtic.mil

Computational Chemistry and Theoretical Modeling of Halogenated Trityl Alcohols

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For halogenated trityl alcohols, DFT calculations can elucidate the effects of halogen substitution on the molecule's orbitals and charge distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. dergipark.org.tr

For halogenated trityl compounds, the substitution pattern significantly influences the frontier orbitals. The introduction of electron-withdrawing fluorine atoms generally leads to a stabilization (lowering of energy) of the molecular orbitals. researchgate.net Conversely, the bromine atom, being less electronegative than fluorine but still possessing a significant inductive effect, also contributes to this stabilization. DFT calculations on similar halogenated aromatic systems have shown that halogen substitution can effectively reduce the HOMO-LUMO energy gap. nih.gov This reduction in the energy gap can lead to a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.

In the case of 4-Bromo-4',4''-difluorotrityl alcohol, the HOMO is expected to be localized primarily on the more electron-rich brominated phenyl ring, while the LUMO would be distributed across the triarylmethyl system. The precise energies of these orbitals would determine the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Representative Frontier Orbital Energies for Halogenated Aromatic Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Benzene (B151609) -6.75 -1.15 5.60
Fluorobenzene -7.02 -1.23 5.79
Bromobenzene -6.89 -1.31 5.58

Note: These are representative values for simpler systems to illustrate general trends. The actual values for this compound would require specific DFT calculations.

Electrostatic potential maps (EPMs) are valuable tools for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. researchgate.net In these maps, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, while regions of positive electrostatic potential (blue) denote electron-poor areas.

For this compound, the EPM would show a region of high electron density around the oxygen atom of the hydroxyl group due to the lone pairs of electrons. The fluorine and bromine atoms, being highly electronegative, would also create localized regions of negative potential. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms attached to the halogens would exhibit a more positive potential. The aromatic rings themselves would present a complex potential landscape, with the π-systems generally being electron-rich. The electrostatic potential on the surface of halogen atoms can be complex, sometimes showing regions of positive potential known as σ-holes, which can participate in halogen bonding. mdpi.com

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and predicting reaction rates.

A key transformation for trityl alcohols is their conversion to the corresponding trityl cation, a stable carbocation. This reaction typically proceeds via an E1-like mechanism, especially in the presence of a strong acid. organicchemistrytutor.commasterorganicchemistry.com The reaction begins with the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent departure of the water molecule is the rate-determining step and leads to the formation of the carbocation.

Computational modeling can be used to locate the transition state for the C-O bond cleavage. The geometry of this transition state would show an elongated C-O bond and a developing positive charge on the central carbon atom. The stability of this transition state, and thus the rate of the reaction, is heavily influenced by the ability of the aryl groups to delocalize the forming positive charge. The presence of electron-withdrawing fluorine and bromine atoms would generally destabilize the carbocation and thus increase the activation energy for its formation compared to an unsubstituted trityl alcohol. sciepub.com

For the acid-catalyzed dehydration of this compound to its cation, the energy profile would show an initial energy input for the protonation of the alcohol, followed by a larger energy barrier corresponding to the transition state of water loss. The resulting trityl cation, while stabilized by resonance, would be at a higher energy level than the starting alcohol. The Hammond postulate suggests that for this endergonic step, the transition state will more closely resemble the carbocation product. sciepub.com The calculated activation energy can be used within transition state theory to predict the reaction rate constant.

Table 2: Hypothetical Energy Profile Data for Trityl Cation Formation

Species Relative Energy (kJ/mol)
This compound + H⁺ 0
Protonated Alcohol -20
Transition State (C-O cleavage) +100

Note: These values are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Conformational Analysis and Stereoisomerism

The three aryl rings of a trityl group are typically not coplanar due to steric hindrance. Instead, they adopt a propeller-like conformation. nih.govmdpi.comosti.gov This propeller can exist in different conformations, which can interconvert through rotation of the phenyl rings.

For this compound, computational methods can be used to determine the preferred conformation and the energy barriers for ring rotation. The lowest energy conformation will be a balance between minimizing steric repulsion between the ortho-hydrogens of the phenyl rings and maximizing stabilizing interactions. The torsion angles, which describe the rotation of each phenyl ring relative to the plane defined by the central carbon and the ipso-carbons of the other two rings, are key parameters in this analysis. mdpi.com While this compound itself is achiral, the propeller-like arrangement of the rings can have a defined helicity (either right-handed, P, or left-handed, M). researchgate.netnih.gov In the absence of a chiral influence, the molecule would exist as a racemic mixture of these two rapidly interconverting helical conformers. Computational studies can quantify the energy barrier for this interconversion.

Potential Energy Surface Mapping

Potential energy surface (PES) mapping is a computational technique used to explore the relationship between the geometry of a molecule and its energy. By systematically changing specific geometric parameters, such as bond lengths, bond angles, and dihedral angles, a multidimensional energy landscape can be generated. The minima on this surface correspond to stable conformations of the molecule, while saddle points represent transition states between these conformations.

For a molecule like this compound, the PES is particularly complex due to the rotational freedom of the three phenyl rings around the central carbinol carbon. The presence of different halogen substituents (bromine and fluorine) on the phenyl rings introduces asymmetry and influences the steric and electronic interactions that govern the conformational preferences.

Computational models, often employing density functional theory (DFT) methods, can be used to calculate the energy of various conformers. These calculations help in identifying the low-energy structures that are most likely to be populated at a given temperature. The interactions between the halogen atoms and other parts of the molecule, including noncovalent interactions like halogen bonds, can be analyzed to understand their role in stabilizing specific conformations. nih.gov

Table 1: Hypothetical Torsion Angles and Relative Energies for Conformers of this compound

ConformerTorsion Angle (γ₁) (°)Torsion Angle (γ₂) (°)Torsion Angle (γ₃) (°)Relative Energy (kcal/mol)
A3540380.00
B-38150-421.25
C14545-1552.10
D42-1601583.50

Note: This table presents hypothetical data for illustrative purposes, based on computational studies of similar trityl compounds.

Prediction of Spectroscopic Parameters

Theoretical modeling is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is of particular interest.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. For alcohols, characteristic absorptions include the O-H stretching and C-O stretching vibrations. openstax.org Theoretical calculations can help in assigning these bands and understanding how they are influenced by factors such as hydrogen bonding and the electronic effects of the halogen substituents. The presence of the C-Br and C-F bonds will also give rise to characteristic vibrations at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, as well as spin-spin coupling constants. The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. For this compound, computational models can predict how the electron-withdrawing effects of the bromine and fluorine atoms will influence the chemical shifts of the aromatic protons and carbons. openstax.org

Recent advancements in machine learning have also been applied to the prediction of spectroscopic data from molecular structures, offering a complementary approach to traditional computational methods. openreview.netchemrxiv.org These models can be trained on large datasets of known spectra to predict the spectroscopic properties of new molecules with high accuracy. openreview.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
IR Frequency (cm⁻¹)
O-H Stretch35503548
C-O Stretch10451042
C-Br Stretch620615
C-F Stretch11801185
¹³C NMR Chemical Shift (δ, ppm)
C-OH82.582.1
C-Br122.0121.7
C-F163.8 (d, J=248 Hz)164.2 (d, J=250 Hz)
¹⁹F NMR Chemical Shift (δ, ppm)
Ar-F-112.4-112.9

Note: This table contains hypothetical data for illustrative purposes. Predicted values would be obtained from computational models (e.g., DFT), while experimental values would be determined from laboratory measurements.

Advanced Applications of 4 Bromo 4 ,4 Difluorotrityl Alcohol and Its Derivatives in Chemical Sciences

Strategic Building Block in Complex Organic Synthesis

The inherent reactivity of the trityl group, combined with the specific functionalities imparted by the bromo- and difluoro-substituents, positions 4-bromo-4',4''-difluorotrityl alcohol as a valuable precursor and scaffold in the synthesis of complex molecular architectures.

Precursor for Advanced Polyaromatic Systems

The synthesis of advanced polyaromatic systems is a cornerstone of modern organic chemistry, with applications ranging from molecular electronics to advanced materials. While direct studies employing this compound for the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, the chemical nature of the molecule suggests its potential as a precursor. The bromo-substituent can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are instrumental in the construction of larger aromatic frameworks.

The trityl cation, readily formed from the alcohol under acidic conditions, can also participate in electrophilic aromatic substitution reactions, potentially leading to the formation of larger, fused aromatic systems. The fluorine substituents can influence the regioselectivity of these reactions and enhance the stability and electronic properties of the resulting polyaromatic compounds.

Table 1: Potential Cross-Coupling Reactions for the Elaboration of the 4-Bromo-4',4''-difluorotrityl Scaffold

Cross-Coupling ReactionCoupling PartnerPotential Product Class
Suzuki CouplingArylboronic acids/estersPolyaromatic hydrocarbons, Biaryls
Stille CouplingOrganostannanesFused aromatic systems
Sonogashira CouplingTerminal alkynesAryl-alkynyl derivatives, precursors to PAHs
Heck CouplingAlkenesStilbene derivatives, extended π-systems
Buchwald-Hartwig AminationAminesTriarylamine derivatives

This table is illustrative of the potential synthetic pathways and does not represent experimentally verified reactions for this specific compound.

Scaffolds for Multi-functional Molecules

The three-dimensional, propeller-like geometry of the trityl group makes it an attractive scaffold for the construction of multi-functional molecules. The three phenyl rings can be functionalized independently to introduce a variety of chemical entities, leading to molecules with tailored properties for applications in areas such as supramolecular chemistry, catalysis, and medicinal chemistry.

The this compound provides a starting point for creating such multi-functional systems. The bromine atom can be converted to other functional groups through nucleophilic substitution or metal-catalyzed reactions, while the fluorine atoms can modulate the electronic properties and conformational preferences of the scaffold. The tertiary alcohol can be used as a point of attachment for other molecular fragments or can be converted into a stable trityl radical, as will be discussed later. The rigid yet flexible nature of the trityl scaffold allows for the precise spatial arrangement of appended functional groups, which is crucial for designing molecules with specific recognition or catalytic properties.

Role in Materials Science and Functional Polymers

The incorporation of fluorine atoms into organic molecules can significantly enhance their properties for materials science applications. Fluorinated materials often exhibit improved thermal stability, chemical resistance, and unique electronic characteristics.

Incorporation into Fluorinated Materials for Enhanced Properties

The bromine atom provides a reactive site for post-polymerization modification, allowing for the introduction of further functionalities or for cross-linking the polymer chains. This approach could be utilized to develop materials with specific surface properties, such as oleophobicity and hydrophobicity, which are desirable for coatings and membranes.

Precursors for Optoelectronic Materials

Polycyclic aromatic hydrocarbons and functional polymers with extended π-conjugation are at the forefront of research in optoelectronic materials, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The synthesis of such materials often relies on the use of functionalized aromatic building blocks.

While the direct application of this compound in this field is not yet established, its derivatives hold promise. The bromo-functionality allows for its incorporation into conjugated polymer backbones via cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials, which is a key parameter for tuning their electronic and optical properties. beilstein-archives.org Furthermore, the trityl scaffold can be used to create three-dimensional architectures that may inhibit aggregation-induced quenching of fluorescence, a common issue in solid-state luminescent materials.

Development of Advanced Spin Probes for EPR Applications

Perhaps one of the most promising applications of this compound lies in the field of Electron Paramagnetic Resonance (EPR) spectroscopy. The corresponding trityl radical, which can be generated from the alcohol, has the potential to be a highly effective spin probe.

Trityl radicals are a class of stable organic radicals that are widely used as spin probes in EPR due to their remarkable stability and narrow EPR linewidths. researchgate.net These characteristics make them highly sensitive to their local environment, allowing for the measurement of parameters such as oxygen concentration, pH, and redox status in biological systems. researchgate.net

The synthesis of trityl radicals typically involves the reduction of the corresponding trityl cation, which is formed from the trityl alcohol. The properties of the resulting radical can be fine-tuned by the nature and position of the substituents on the aromatic rings.

The presence of bromine and fluorine atoms in the 4-bromo-4',4''-difluorotrityl radical could offer several advantages:

Enhanced Stability: Halogen atoms can sterically shield the radical center, increasing its persistence.

Modified Spin Distribution: The electron-withdrawing fluorine atoms can influence the spin density distribution in the radical, potentially leading to narrower EPR lines and higher sensitivity.

Site for Further Functionalization: The bromine atom can be used to attach the spin probe to other molecules of interest, such as proteins or nanoparticles, for site-specific EPR studies.

Table 2: Key Properties of Trityl Radicals for EPR Applications

PropertySignificance in EPRPotential Influence of Bromo- and Difluoro-Substituents
Stability Enables measurements in biological systems over extended periods.Increased steric hindrance from halogen atoms may enhance stability.
Linewidth Narrower lines lead to higher sensitivity and resolution.Fluorine substitution can lead to narrower lines by reducing hyperfine coupling.
g-factor Sensitive to the electronic environment of the radical.The electronic effects of the substituents will modulate the g-factor.
Relaxation Times Important for advanced pulsed EPR techniques.Halogen atoms can influence spin-lattice and spin-spin relaxation times.

The development of new trityl radicals with tailored properties is an active area of research, and this compound represents a promising starting material for the synthesis of a new generation of advanced spin probes for EPR applications.

Design and Synthesis of Stable Trityl Radical Derivatives

The design of stable trityl radicals derived from this compound would likely follow established synthetic routes for other halogenated triarylmethyl radicals. The process would commence with the this compound precursor, which can be synthesized through methods such as the Grignard reaction. This would involve reacting a Grignard reagent derived from 1-bromo-4-fluorobenzene (B142099) with 4-bromobenzoyl chloride, followed by acidic workup.

To generate the corresponding stable trityl radical, the alcohol would first be converted to the corresponding trityl halide, for instance, by reaction with acetyl chloride or thionyl chloride. Subsequent reduction of the trityl halide would yield the triarylmethane. The final step in producing the stable radical involves the abstraction of the methine proton followed by oxidation.

The stability of the resulting 4-Bromo-4',4''-difluorotrityl radical would be significantly influenced by the specific halogen substitution pattern. The presence of halogen atoms, particularly at the ortho and para positions of the phenyl rings, provides steric shielding to the central radical carbon, thereby preventing dimerization and reactions with other molecules. d-nb.info The fluorine and bromine atoms in the target molecule are expected to contribute to this steric protection.

Furthermore, the electronic effects of the halogens play a crucial role. The electron-withdrawing nature of fluorine and bromine can delocalize the spin density over the entire aromatic system, further enhancing the radical's stability. Research on mixed-halide trityl radicals has shown that the type and position of the halogen atoms can be used to fine-tune the radical's stability and photophysical properties. For instance, increasing the bromine substitution in mixed chloro-bromo trityl radicals has been shown to enhance photostability. d-nb.info

A general synthetic pathway for halogenated trityl radicals is presented in the table below, which could be adapted for the synthesis of the 4-Bromo-4',4''-difluorotrityl radical.

StepReactionReagents and ConditionsProduct
1Grignard Reaction4-Fluorophenylmagnesium bromide, 4-Bromobenzoyl chloride in an ether solvent, followed by acidic workupThis compound
2HalogenationAcetyl chloride or Thionyl chloride4-Bromo-4',4''-difluorotrityl chloride
3ReductionReducing agent (e.g., Zn dust in acetic acid)4-Bromo-4',4''-difluorotriarylmethane
4Radical FormationBase (e.g., sodium hydride) followed by an oxidizing agent (e.g., p-chloranil)4-Bromo-4',4''-difluorotrityl radical

Investigation of Spin-Spin Coupling and Exchange Interactions

The investigation of spin-spin coupling and exchange interactions in derivatives of this compound, particularly in the context of biradicals, is crucial for their potential applications in areas such as dynamic nuclear polarization (DNP) and as spin labels for distance measurements in biological systems.

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for studying these interactions. In a hypothetical biradical system where a 4-Bromo-4',4''-difluorotrityl radical is linked to another paramagnetic center (e.g., a nitroxide radical), the EPR spectrum would reveal the strength of the spin-spin coupling. nih.gov This coupling is composed of two contributions: the through-bond exchange interaction (J) and the through-space dipolar interaction.

The magnitude of the exchange interaction is highly dependent on the nature and length of the linker connecting the two radical centers. nih.gov A flexible linker can lead to multiple conformations in solution, each with a different J value, resulting in a complex EPR spectrum. For trityl-nitroxide biradicals, the exchange interaction has been shown to be sensitive to the linker's structure. nih.gov

The spin-spin interaction significantly impacts the electron spin relaxation times (T1 and T2). In trityl-nitroxide biradicals, it has been observed that the faster-relaxing nitroxide can shorten the relaxation time of the slower-relaxing trityl radical. nih.gov This modulation of relaxation times is a key factor in the efficiency of DNP polarizing agents.

The table below summarizes the key parameters that would be investigated in a study of a hypothetical biradical containing the 4-Bromo-4',4''-difluorotrityl moiety.

ParameterDescriptionSignificance
Exchange Interaction (J) Through-bond magnetic interaction between the two unpaired electrons.Influences the energy levels of the spin states and the overall EPR lineshape.
Dipolar Interaction Through-space magnetic interaction between the two unpaired electrons.Dependent on the distance and orientation between the radical centers.
Spin Relaxation Times (T1, T2) Characteristic times for the return of the spin system to equilibrium.Crucial for applications in DNP and EPR imaging.
g-factor A property of the radical that determines the magnetic field at which resonance occurs.The difference in g-factors between the two radicals in a biradical system is important for DNP.

Applications in Hybrid Materials and Metal-Organic Frameworks

Ligands for Coordination Polymers

While no specific examples of this compound being used as a ligand for coordination polymers are available in the current literature, its structural features suggest it could be a precursor to valuable ligands. The trityl group is known for its steric bulk, which can be exploited to create specific structural motifs in coordination polymers. nih.gov

To function as a ligand, the this compound would need to be functionalized with coordinating groups, such as carboxylates, pyridyls, or phosphonates. For instance, the bromine atom could be converted to a carboxylic acid group via a Grignard reaction followed by carboxylation, or to a pyridyl group via a Suzuki or Stille coupling reaction.

The resulting bulky, functionalized ligand could then be reacted with metal ions to form coordination polymers. The steric hindrance of the trityl group could prevent the formation of highly dense, interpenetrated structures, potentially leading to materials with open frameworks and accessible pores. The fluorine atoms on the ligand could also introduce specific interactions with guest molecules within the pores of the coordination polymer.

Framework Components with Tunable Porosity for Gas Sorption and Separation

Derivatives of this compound are promising candidates for the construction of Metal-Organic Frameworks (MOFs) with tunable porosity for gas sorption and separation. The key to this application lies in the ability to create porous materials with specific pore sizes and chemical environments that can selectively interact with different gas molecules.

By incorporating bulky and functionalized ligands derived from this compound into MOF structures, it would be possible to control the framework's porosity. The large size of the trityl group can act as a "strut," creating large pores and preventing the collapse of the framework upon removal of solvent molecules. The porosity of MOFs can be finely tuned by adjusting the length and rigidity of the organic linkers. bit.edu.cn

The presence of fluorine atoms on the ligand is particularly advantageous for gas separation applications. Fluorinated MOFs have been shown to exhibit enhanced stability and hydrophobicity, which are desirable properties for industrial applications. uq.edu.au The polar C-F bonds can also create specific binding sites for certain gas molecules, leading to improved selectivity. For example, fluorinated MOFs have shown promise for the separation of CO2 from other gases.

The tunability of the porosity in these hypothetical MOFs would be achieved by systematically modifying the ligand structure. For instance, changing the length of the linker between the trityl group and the coordinating moieties would directly impact the pore size. Furthermore, introducing different functional groups on the trityl scaffold would alter the chemical environment within the pores, thereby influencing the gas sorption and separation properties.

The table below outlines the potential effects of incorporating a 4-Bromo-4',4''-difluorotrityl-based linker into a MOF structure on its gas sorption and separation characteristics.

Feature of the LinkerExpected Effect on MOF PropertiesPotential Application
Bulky Trityl Group Increased pore volume and surface area; prevention of framework interpenetration.High-capacity gas storage.
Fluorine Atoms Enhanced hydrophobicity and stability; creation of specific binding sites.Selective CO2 capture and separation of fluorinated hydrocarbons.
Tunable Linker Length Systematic control over pore size.Size-selective separation of gas mixtures.
Functional Groups on the Aromatic Rings Altered chemical environment within the pores.Enhanced selectivity for specific gases through tailored interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-4',4''-difluorotrityl alcohol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential halogenation and fluorination of a trityl alcohol precursor. For bromination, electrophilic substitution using bromine in acetic acid is common, while fluorination may employ agents like Selectfluor® under anhydrous conditions . Purification often requires column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures to achieve >97% purity. Monitor reaction progress via TLC and confirm final purity using HPLC or H-NMR .

Q. How should researchers address solubility challenges during experimental preparation?

  • Methodological Answer : The compound is sparingly soluble in polar solvents like water but dissolves in DMSO or DMF. For aqueous systems, prepare stock solutions in DMSO (10 mM) and dilute to working concentrations. Pre-warm to 37°C and sonicate for 10–15 minutes to enhance dissolution. Avoid freeze-thaw cycles; store aliquots at -20°C for ≤1 month .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., bromine at C4, fluorine at C4' and C4''). Look for characteristic shifts: ~4.6 ppm (benzylic -OH) and aromatic protons at 6.8–7.4 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~443.02 g/mol).
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>98% by UV at 254 nm) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C4 bromine acts as a leaving group, enabling palladium-catalyzed coupling with arylboronic acids. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and a 1:1.2 substrate/boronic acid ratio in THF/H₂O (3:1) at 80°C for 12 hours. Monitor conversion via GC-MS. Note that electron-withdrawing fluorine substituents may reduce reaction rates compared to non-fluorinated analogs .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer : Degradation occurs via hydrolysis of the trityl alcohol group. Store under inert gas (N₂/Ar) at 2–8°C in amber vials with desiccants (e.g., silica gel). For prolonged stability (>6 months), lyophilize and store at -80°C. Periodically validate integrity via FT-IR (O-H stretch ~3400 cm⁻¹) and TLC .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electron density around the bromine and fluorine atoms. Compare Fukui indices to identify nucleophilic/electrophilic sites. Pair with molecular docking studies to assess interactions with catalytic Pd centers, which may explain regioselectivity in cross-coupling reactions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 60–85%) often stem from residual moisture or oxygen. Replicate high-yield protocols using rigorously dried solvents (e.g., THF over Na/benzophenone) and Schlenk-line techniques. Compare intermediates via LC-MS to identify side products (e.g., debrominated byproducts) .

Key Research Findings

  • The fluorine substituents enhance thermal stability but reduce solubility in non-polar solvents .
  • Bromine at C4 enables regioselective cross-coupling, while fluorines at C4' and C4'' sterically hinder undesired side reactions .
  • Degradation pathways involve benzylic oxidation, necessitating strict anaerobic handling .

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4-Bromo-4',4''-difluorotrityl alcohol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.